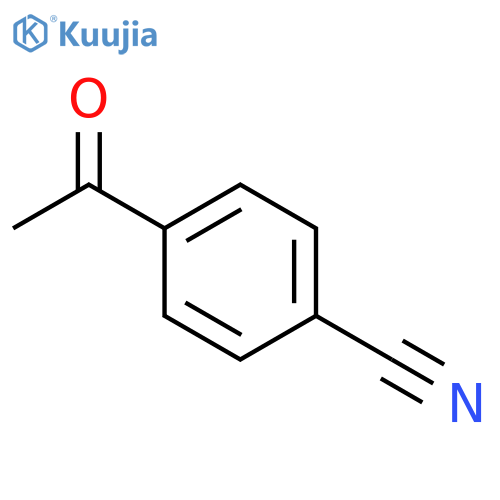Cas no 1443-80-7 (4-Acetylbenzonitrile)
4-アセチルベンゾニトリルは、芳香族ケトンとニトリル基を有する有機化合物です。化学式C9H7NOで表され、ベンゼン環にアセチル基(-COCH3)とシアノ基(-CN)がパラ位に置換した構造を持ちます。高い反応性を示し、医薬品中間体や有機合成の原料として広く利用されています。特に、求電子置換反応や縮合反応において優れた反応性を発揮し、複雑な有機分子の合成に有用です。純度が高く、安定性に優れているため、実験室や工業生産での取り扱いが容易です。また、結晶性が良好で精製がしやすい特性も特徴です。

4-Acetylbenzonitrile structure
商品名:4-Acetylbenzonitrile
4-Acetylbenzonitrile 化学的及び物理的性質
名前と識別子
-
- 4-Acetylbenzonitrile
- 4-Cyanoacetophenone
- 4'-Cyanoacetophenonele
- 4-Cyanophenyl methyl ketone
- Benzonitrile, p-acetyl-
- Benzonitrile,4-acetyl-
- Methylp-cyanophenylketone
- Paracyanoacetophenone
- p-Cyanoacetophenone
- 4'-Cyanoacetophenone
- p-Acetylbenzonitrile
- 1443-80-7
- STR03197
- 4-Acetylbenzonitrile, 99%
- 4-acetylbenznitrile
- EINECS 215-885-0
- SY012989
- InChI=1/C9H7NO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5H,1H
- para-cyanoacetophenone
- Z56820417
- A21002
- 4-AcetYl-Benzonitrile
- EN300-16903
- 4-acetyl benzonitrile
- 4'-Cyanoacetophenonele;Paracyanoacetophenone;Benzonitrile,4-acetyl-
- W-108156
- DTXSID10162668
- 4-Acetylbenzonitrile (4'-Cyanoacetophenone)
- F1905-7162
- 4-Cyano acetophenone
- AE-562/40237167
- CS-W001929
- Q63398019
- Benzonitrile, 4-acetyl-
- AC-26106
- NS00024691
- MFCD00001825
- 1-Acetyl-4-benzonitrile
- CHEMBL255115
- AM84403
- FT-0618294
- AKOS000118782
- SCHEMBL163209
- STK063185
- DTXCID6085159
- DB-011334
-
- MDL: MFCD00001825
- インチ: InChI=1S/C9H7NO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5H,1H3
- InChIKey: NLPHXWGWBKZSJC-UHFFFAOYSA-N
- ほほえんだ: N#CC1=CC=C(C(C)=O)C=C1
- BRN: 1932887
計算された属性
- せいみつぶんしりょう: 145.05300
- どういたいしつりょう: 145.053
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 40.9A^2
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 結晶化。
- 密度みつど: 1.1555 (rough estimate)
- ゆうかいてん: 56.0 to 59.0 deg-C
- ふってん: 96°C/20mmHg(lit.)
- フラッシュポイント: 95-96℃/14mm
- 屈折率: 1.4500 (estimate)
- すいようせい: Soluble in chloroform. Insoluble in water.
- PSA: 40.86000
- LogP: 1.76088
- ようかいせい: 不溶性
4-Acetylbenzonitrile セキュリティ情報
-
記号:

- ヒント:あぶない
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P264-P270-P280-P301+P310+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P405-P501
- 危険物輸送番号:3276
- WGKドイツ:3
- 危険カテゴリコード: 22
- セキュリティの説明: S36-S36/37/39-S26-S22
-
危険物標識:

- 包装カテゴリ:III
- リスク用語:R22
- 危険レベル:6.1
- ちょぞうじょうけん:0-6°C
- セキュリティ用語:6.1
- 包装グループ:III
- 包装等級:III
- 危険レベル:6.1
4-Acetylbenzonitrile 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
4-Acetylbenzonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB01610-5g |
4-Acetylbenzonitrile |
1443-80-7 | 97% | 5g |
73.00 | 2021-07-09 | |
| TRC | C987505-100 g |
p-Cyanoacetophenone |
1443-80-7 | 100g |
$ 550.00 | 2022-01-10 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051656-100g |
4-Acetylbenzonitrile |
1443-80-7 | 98% | 100g |
¥761.00 | 2023-11-21 | |
| eNovation Chemicals LLC | D783128-500g |
4-Acetylbenzonitrile |
1443-80-7 | 97% | 500g |
$1500 | 2024-06-05 | |
| Apollo Scientific | OR30102-25g |
4-Acetylbenzonitrile |
1443-80-7 | 25g |
£34.00 | 2025-02-19 | ||
| TRC | C987505-5 g |
p-Cyanoacetophenone |
1443-80-7 | 5g |
$ 110.00 | 2022-01-10 | ||
| TRC | C987505-50 g |
p-Cyanoacetophenone |
1443-80-7 | 50g |
$ 285.00 | 2022-01-10 | ||
| Life Chemicals | F1905-7162-0.25g |
4'-Cyanoacetophenone |
1443-80-7 | 95%+ | 0.25g |
$18.0 | 2023-11-21 | |
| TRC | C987505-50g |
p-Cyanoacetophenone |
1443-80-7 | 50g |
$351.00 | 2023-05-18 | ||
| Apollo Scientific | OR30102-100g |
4-Acetylbenzonitrile |
1443-80-7 | 100g |
£119.00 | 2025-02-19 |
4-Acetylbenzonitrile サプライヤー
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
(CAS:1443-80-7)4-Acetylbenzonitrile
注文番号:DY082
在庫ステータス:in Stock
はかる:100kg
清らかである:98%+
最終更新された価格情報:Wednesday, 21 May 2025 11:34
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:1443-80-7)对氰基苯乙酮
注文番号:LE2471840
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:39
価格 ($):discuss personally
4-Acetylbenzonitrile 関連文献
-
Thanh Binh Nguyen,Pascal Retailleau Chem. Commun. 2022 58 13333
-
M. B. Johansen,A. T. Lindhardt Chem. Commun. 2018 54 825
-
Hasnain Mehmood,Mustapha Musa,Simon Woodward,Md Shahadat Hossan,Tracey D. Bradshaw,Muhammad Haroon,Andrew Nortcliffe,Tashfeen Akhtar RSC Adv. 2022 12 34126
-
Kavita Kumari,Saurabh Kumar,Krishna Nand Singh,Michael G. B. Drew,Nanhai Singh New J. Chem. 2020 44 12143
-
5. Pulse radiolysis study of some radical protonation reactionsSaulius A. Alkaitis,Robin M. Sellers J. Chem. Soc. Faraday Trans. 1 1976 72 799
1443-80-7 (4-Acetylbenzonitrile) 関連製品
- 32446-66-5(4,4'-Dicyanobenzophenone)
- 1503-49-7(4-Benzoylbenzonitrile)
- 6136-68-1(m-Cyanoacetophenone)
- 52129-98-3(4'-Cyanopropiophenone)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1443-80-7)4-Acetylbenzonitrile

清らかである:99%
はかる:500g
価格 ($):535.0
atkchemica
(CAS:1443-80-7)4-Acetylbenzonitrile

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ









